molecular formula C7H7NO2 B1293519 (Nitromethyl)benzene CAS No. 622-42-4

(Nitromethyl)benzene

Cat. No.: B1293519
CAS No.: 622-42-4
M. Wt: 137.14 g/mol
InChI Key: VLZLOWPYUQHHCG-UHFFFAOYSA-N
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Description

(Nitromethyl)benzene, also known as α-nitrotoluene or nitrophenylmethane, is an organic compound with the chemical formula C₇H₇NO₂. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Mechanism of Action

Target of Action

(Nitromethyl)benzene, also known as α-Nitrotoluene , is an organic compound with the molecular formula C7H7NO2 . Its primary target is the benzene ring, a cyclic compound consisting of six carbon atoms .

Mode of Action

The mode of action of this compound involves the nitration of the benzene ring . Nitration occurs when one or more of the hydrogen atoms on the benzene ring is replaced by a nitro group, NO2 .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the degradation of aromatic compounds . The ability to assimilate new carbon sources evolves in bacteria, providing insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Pharmacokinetics

It’s known that the compound’s molecular weight is 1371360 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the nitration process is the formation of nitrobenzene . Nitrobenzene is less reactive than the original benzene ring, and its formation slows down further reactions . The presence of more than one nitro group on the ring makes its reactions so slow that virtually no trinitrobenzene is produced under these conditions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents. Additionally, the presence of concentrated nitric acid and sulfuric acid facilitates the nitration process .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Nitromethyl)benzene can be synthesized through the nitration of toluene. The nitration process involves treating toluene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, typically not exceeding 50°C . The reaction is exothermic and requires careful temperature management to avoid the formation of by-products.

Industrial Production Methods

In industrial settings, the nitration of toluene is carried out in large reactors with efficient cooling systems to maintain the desired temperature. The reaction mixture is continuously stirred to ensure uniformity, and the product is separated and purified through distillation or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(Nitromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Nitromethyl)benzene has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: Similar in structure but lacks the methyl group.

    Toluene: Similar in structure but lacks the nitro group.

    Benzylamine: Contains an amino group instead of a nitro group.

Uniqueness

(Nitromethyl)benzene is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

nitromethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLOWPYUQHHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7074294
Record name .alpha.-Nitrotoluene
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-42-4
Record name Phenylnitromethane
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Record name (Nitromethyl)benzene
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Record name (Nitromethyl)benzene
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Record name (Nitromethyl)benzene
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Synthesis routes and methods

Procedure details

184.1 g. (1.51 mole) of benzaldehyde oxime and 185 ml. of glacial acetic acid are placed in a 3 liter 3 neck flask. The mixture is stirred and heated to 80° C. A solution of 344.1 g. (1.65 mole) of 36.6% peracetic acid and 19 g. of sodium acetate trihydrate is added at a rate such that the temperature is maintained between about 80° and about 90° C. Stirring is continued at about 85° C. for about 3 1/2 hours until there is no oxime. The reaction mixture is chilled to 25° C. and one liter of water is added and the mixture stirred well and the oil which forms, is separated. The aqueous layer is extracted twice with 200 ml. of methylene chloride. The aqueous extract is combined with the oil layer and washed twice with 600 ml. of water and once with 600 ml. of 5% sodium bicarbonate solution, washed again with 400 ml. of water, and dried over sodium sulfate and concentrated to a light orange oil. The yield is 173.5 g. (84%) of 97% pure material by GC.
Quantity
1.51 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
3 L
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
1.65 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of substituents on the benzene ring affect the stability of the C-NO₂ bond in (nitromethyl)benzene derivatives?

A1: Computational studies using density functional theory (DFT) revealed that both electron-withdrawing and electron-donating substituents at the meta and para positions of this compound can significantly influence the C-NO₂ bond dissociation energy. [] Electron-withdrawing groups generally increase the bond strength, while electron-donating groups weaken it. This information is crucial for understanding the reactivity and potential applications of these derivatives in various chemical reactions.

Q2: Can this compound derivatives be used as building blocks for synthesizing heterocyclic compounds?

A2: Yes, this compound derivatives can act as precursors to nitrile oxides. [] In the presence of p-toluenesulfonic acid, primary nitro compounds like this compound undergo dehydration to generate nitrile oxides. These reactive intermediates can participate in 1,3-dipolar cycloadditions with dipolarophiles, leading to the formation of valuable heterocyclic compounds like isoxazolines and isoxazoles.

Q3: Are there any efficient synthetic routes for obtaining specific isomers of methoxy-substituted this compound?

A3: Yes, ring-methoxylated phenylnitromethanes can be efficiently prepared by reacting the dianions of methoxy benzeneacetic acids with methyl nitrate. [] This method allows for the controlled synthesis of specific isomers, which is valuable for studying the impact of substituent position on the reactivity and properties of these compounds.

Q4: Does this compound have any known applications in asymmetric synthesis?

A4: Research shows that this compound derivatives can participate in enantioselective reactions. [] For instance, aminocatalytic enantioselective 1,6-addition of (nitromethyl)benzenes to α, β, γ, δ-cyclic dienones has been reported. This demonstrates the potential of these compounds as versatile building blocks for constructing chiral molecules, which are essential in pharmaceutical and agrochemical industries.

Q5: Are there any known crystallographic studies on fluorinated derivatives of this compound?

A5: Yes, the crystal structure of 1,2,4,5-tetrafluoro-3,6-bisthis compound has been determined by X-ray crystallography. [] The molecule exhibits a center of inversion symmetry in its crystal structure. This information provides insights into the molecular geometry and packing arrangement of this compound in the solid state.

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